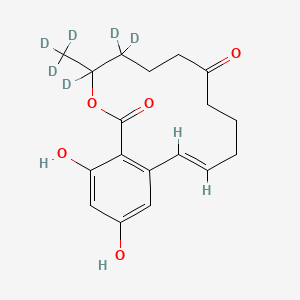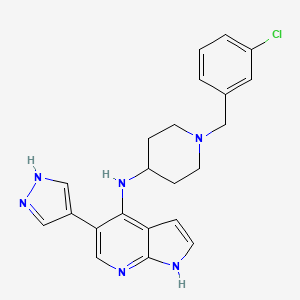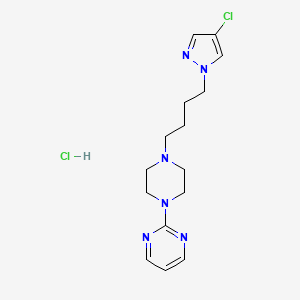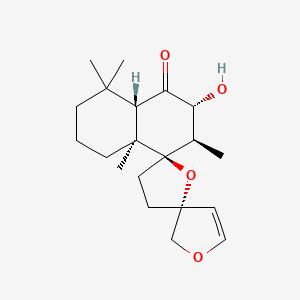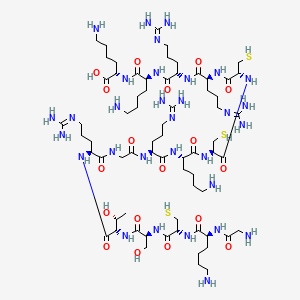
H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH is a peptide composed of 15 amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and optimization of reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various chemical reagents can be used to introduce modifications, such as acylation or phosphorylation.
Major Products
The major products of these reactions depend on the specific modifications introduced. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction leads to free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and as models for studying peptide chemistry.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential use in drug development, particularly in targeting specific proteins or pathways.
Industry: Used in the development of biomaterials and as components in various biotechnological applications.
Mecanismo De Acción
The mechanism of action of peptides like H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH depends on their specific sequence and structure. These peptides can interact with various molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. The pathways involved may include signal transduction, modulation of enzyme activity, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
H-Gly-Lys-Cys-Ser-Thr-Arg-Gly-Arg-Lys-Cys-Cys-Arg-Arg-Lys-Lys-OH: can be compared to other peptides with similar sequences or functional groups, such as:
Uniqueness
The uniqueness of This compound lies in its specific sequence and the presence of multiple cysteine and lysine residues. These features can influence its stability, solubility, and biological activity, making it distinct from other peptides.
Propiedades
Fórmula molecular |
C68H131N31O18S3 |
|---|---|
Peso molecular |
1767.2 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C68H131N31O18S3/c1-36(101)51(99-59(111)45(32-100)95-61(113)47(34-119)96-54(106)38(14-2-6-22-69)87-49(102)30-73)63(115)93-37(18-10-26-82-65(74)75)52(104)86-31-50(103)88-39(19-11-27-83-66(76)77)53(105)89-41(16-4-8-24-71)58(110)97-48(35-120)62(114)98-46(33-118)60(112)92-43(21-13-29-85-68(80)81)56(108)91-42(20-12-28-84-67(78)79)55(107)90-40(15-3-7-23-70)57(109)94-44(64(116)117)17-5-9-25-72/h36-48,51,100-101,118-120H,2-35,69-73H2,1H3,(H,86,104)(H,87,102)(H,88,103)(H,89,105)(H,90,107)(H,91,108)(H,92,112)(H,93,115)(H,94,109)(H,95,113)(H,96,106)(H,97,110)(H,98,114)(H,99,111)(H,116,117)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,51+/m1/s1 |
Clave InChI |
VVFSGQCAZJGBCM-ZZSXTHHBSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)CN)O |
SMILES canónico |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)

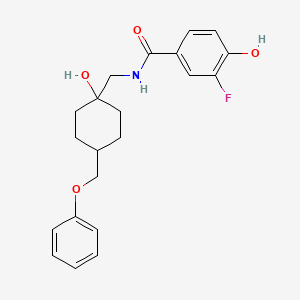
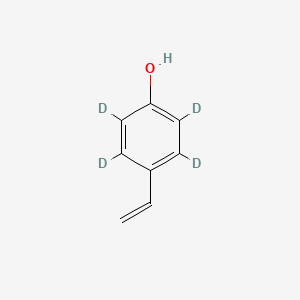

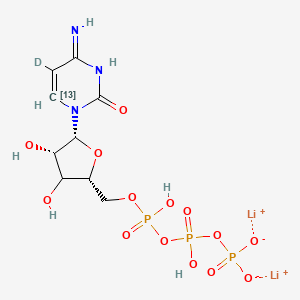
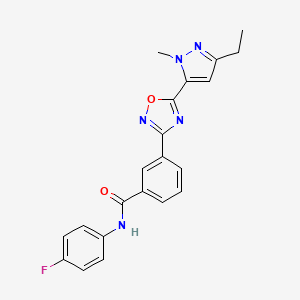
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
